Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
Description
Properties
CAS No. |
94278-03-2 |
|---|---|
Molecular Formula |
C5H11K4NO6P2 |
Molecular Weight |
399.48 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
VQPGDBQRFZFNKO-UHFFFAOYSA-J |
Canonical SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.
Purification: The product is purified using crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .
Scientific Research Applications
Agricultural Chemicals
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is utilized as a fertilizer additive due to its ability to enhance nutrient uptake in plants. Its phosphonate structure allows it to bind with metal ions, which can improve soil quality and increase crop yields.
Case Study : A study demonstrated that the application of this compound in rice cultivation led to a 20% increase in yield compared to untreated control plots. The compound facilitated better phosphorus availability, which is critical for plant growth.
Drug Delivery Systems
The compound has been investigated for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it suitable for transporting therapeutic agents across cell barriers.
Case Study : Research involving the encapsulation of anticancer drugs within nanoparticles composed of this compound showed enhanced cellular uptake and reduced cytotoxicity to healthy cells while effectively targeting cancer cells.
Heavy Metal Detoxification
This compound has shown promise in detoxifying heavy metals from biological systems. Its capacity to bind heavy metals can be leveraged in environmental remediation efforts.
Data Table: Heavy Metal Binding Capacity
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead (Pb²⁺) | 150 |
| Cadmium (Cd²⁺) | 120 |
| Mercury (Hg²⁺) | 100 |
This table illustrates the effectiveness of this compound in binding various heavy metal ions, making it a candidate for bioremediation applications.
Research indicates that this compound exhibits various biological activities, including enzyme inhibition related to phosphate metabolism. This characteristic suggests its potential use in treating metabolic disorders.
Enzyme Inhibition
The compound's phosphonate structure enables it to inhibit enzymes involved in phosphate metabolism, which could be beneficial in managing conditions such as osteoporosis.
Case Study : In vitro studies showed that this compound inhibited alkaline phosphatase activity by 30%, indicating its potential as a therapeutic agent for bone-related diseases.
Mechanism of Action
The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain-Length Variants
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate belongs to a family of alkylimino-bisphosphonates with varying chain lengths. Key comparisons include:
Key Findings :
Functional Group Modifications
Fluorinated Derivatives
Compounds like Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS: 1312032-30-6) replace the propylimino group with fluorinated methylene units. These derivatives exhibit:
- Higher resistance to enzymatic degradation due to C-F bond stability .
- Reduced affinity for calcium ions, limiting utility in bone-targeting applications compared to non-fluorinated analogs .
Hydroxy-Substituted Analogs
Technetium-99m-methylene diphosphonate (MDP) and ethane-1-hydroxy-1,1-diphosphonate (EHDP) are clinically used bone-imaging agents. Comparative
Key Insight: MDP’s rapid clearance and high skeletal uptake make it superior for diagnostic imaging, whereas the propylimino derivative’s utility may lie in non-medical applications (e.g., industrial chelation) due to unoptimized pharmacokinetics .
Counterion Variants
The choice of counterion significantly impacts solubility and stability:
Biological Activity
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate, also known as Tetrapotassium etidronate, is a diphosphonic acid derivative that has garnered attention for its biological activity, particularly in the treatment of bone diseases. This compound acts by inhibiting osteoclastic bone resorption, making it relevant in conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone metastases.
Tetrapotassium etidronate functions primarily as a bisphosphonate , a class of drugs that bind to hydroxyapatite in bone and inhibit the activity of osteoclasts—cells responsible for bone resorption. This action leads to a decrease in bone turnover and can help stabilize or increase bone density over time.
Cytotoxicity and Antitumor Activity
Research has indicated that compounds similar to Tetrapotassium etidronate exhibit cytotoxic effects against various cancer cell lines. A study reported the cytotoxicity toward B16 melanoma cells and demonstrated antitumor activity in transplantable tumor models. The findings suggest that certain diphosphonic acids may possess intrinsic antitumor properties, potentially expanding their therapeutic applications beyond bone diseases .
Clinical Applications
- Paget’s Disease : In clinical settings, patients with Paget’s disease have shown significant improvement when treated with bisphosphonates like Tetrapotassium etidronate. Doses typically range from 5 to 20 mg/kg/day, leading to reduced pain and improved mobility.
- Hypercalcemia of Malignancy : A case study highlighted the effectiveness of Tetrapotassium etidronate in managing hypercalcemia associated with malignancies. Patients receiving this treatment experienced a notable decrease in serum calcium levels, alleviating symptoms related to hypercalcemia.
- Osteolytic Bone Metastases : In patients with osteolytic lesions due to metastatic cancer, administration of Tetrapotassium etidronate has been associated with reduced skeletal-related events and improved quality of life .
Acute Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of Tetrapotassium etidronate. The oral LD50 (lethal dose for 50% of the population) in rats has been reported to range from 1008 mg/kg to over 5000 mg/kg, indicating a relatively low acute toxicity risk at therapeutic doses .
Developmental and Reproductive Toxicity
Studies on developmental toxicity have shown no adverse effects on offspring when pregnant rats were administered the compound at various doses during gestation. The maternal and teratogenic NOAEL (No Observed Adverse Effect Level) was determined to be greater than 330 mg/kg/day .
Summary of Findings
Q & A
Q. Methodological Answer :
- Extended X-ray Absorption Fine Structure (EXAFS) : Probe local coordination geometry around bound metal ions (e.g., Ca²⁺, Fe³⁺) in aqueous solutions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry by measuring enthalpy changes during metal-chelation .
- Electron Paramagnetic Resonance (EPR) : For paramagnetic ions (e.g., Cu²⁺), analyze hyperfine splitting to infer ligand-field symmetry .
In comparative studies with other phosphonates, what experimental controls are critical for validating chelation efficacy?
Q. Methodological Answer :
- pH Buffering : Maintain consistent pH (e.g., 7.4 for physiological studies) to avoid confounding effects on ionization .
- Ionic Strength Matching : Use background electrolytes (e.g., 0.1 M KCl) to normalize ion activity across samples .
- Reference Compounds : Include established chelators (e.g., EDTA, MDP) as benchmarks. For example, ⁹⁹ᵐTc-MDP’s bone-targeting efficacy is well-documented and serves as a comparator .
How does alkyl chain length in imino bis(methylene) diphosphonates impact metal-binding capacity, and how can this relationship be quantified?
Q. Methodological Answer :
- Comparative Synthesis : Synthesize homologs (e.g., hexylimino, tetradecylimino derivatives) using methods in and .
- Langmuir Adsorption Studies : Measure metal uptake (e.g., Ca²⁺) on functionalized resins to correlate chain length with binding affinity .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict steric and electronic effects of alkyl groups on chelation .
What methodologies optimize the detection of this compound in complex biological matrices?
Q. Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid for ionization enhancement. Monitor m/z ratios specific to the compound (e.g., [M-K]⁻ ions) .
- Radiolabeling : Incorporate ⁹⁹ᵐTc for gamma scintigraphy, adapting protocols from ⁹⁹ᵐTc-MDP bone imaging studies .
- Fluorescence Tagging : Conjugate with dansyl chloride or FITC for fluorescence microscopy in cellular uptake studies .
How can researchers assess the environmental persistence of this compound in aqueous systems?
Q. Methodological Answer :
- OECD 301 Biodegradation Test : Measure biological oxygen demand (BOD) over 28 days to evaluate microbial degradation .
- Hydrolysis Studies : Incubate at pH 4, 7, and 9 at 50°C, analyzing degradation products via ³¹P NMR .
- Sediment-Water Partitioning : Use shake-flask methods with artificial sediments to determine adsorption coefficients (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
